

Mycosporine Glycine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Mycosporine glycine*

Cat. No.: B12763983

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Mycosporine glycine is a naturally occurring, water-soluble compound belonging to the family of mycosporine-like amino acids (MAAs).^[1] Found in a diverse range of organisms, particularly marine algae and cyanobacteria, it plays a crucial role in cellular protection against ultraviolet (UV) radiation.^{[1][2]} This technical guide provides an in-depth overview of the chemical structure, properties, and biosynthetic pathway of **mycosporine glycine**, along with detailed experimental protocols for its study.

Chemical Structure and Properties

Mycosporine glycine is characterized by a cyclohexenone chromophore conjugated with a glycine amino acid substituent. Its chemical structure is fundamental to its potent UV-absorbing capabilities.

IUPAC Name: 2-[[[(5S)-5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]acetic acid^{[1][3]}

Chemical Formula: C₁₀H₁₅NO₆^{[1][3]}

Canonical SMILES: COC1=C(C--INVALID-LINK--(CO)O)NCC(=O)O^[3]

InChI Key: XZQILKYKJYHEHD-JTQLQIEISA-N^[1]

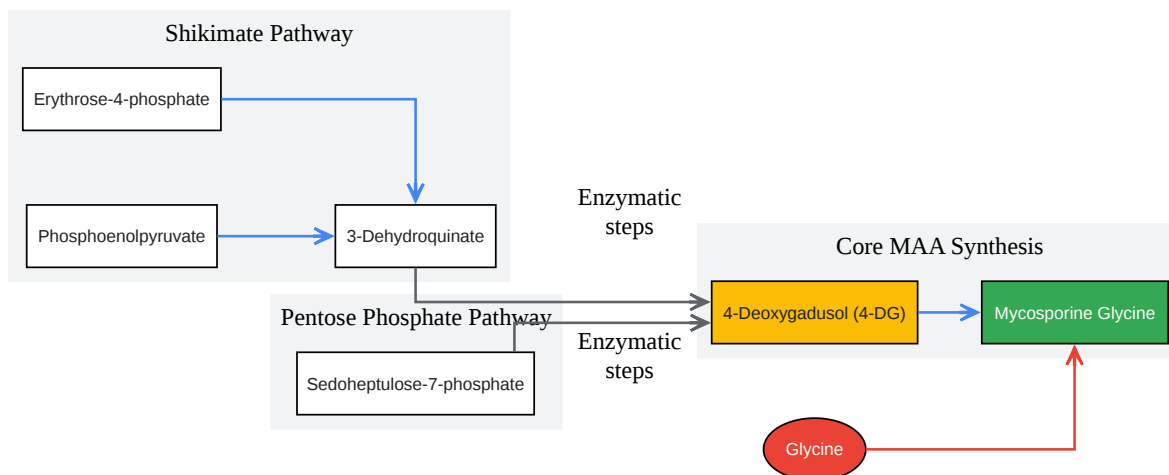
Physicochemical Properties

The key physicochemical properties of **mycosporine glycine** are summarized in the table below, providing a quantitative overview for researchers.

Property	Value	Source
Molecular Weight	245.23 g/mol	[1][3]
UV Absorption Maximum (λ_{max})	~310 nm	[2][4]
Molar Extinction Coefficient (ϵ)	~28,100 M ⁻¹ cm ⁻¹	[2]
Boiling Point (estimated)	524.9 ± 50.0 °C at 760 mmHg	[1]
Density (estimated)	1.4 ± 0.1 g/cm ³	[1]
Solubility	Water-soluble	[1]

Biosynthesis of Mycosporine Glycine

The biosynthesis of **mycosporine glycine** primarily initiates from two key metabolic pathways: the shikimate pathway and the pentose phosphate pathway. Both pathways converge to produce the crucial intermediate, 4-deoxygadusol (4-DG).[5][6] This precursor then undergoes a condensation reaction with glycine to form **mycosporine glycine**. [7][8] This final step is catalyzed by an ATP-dependent ligase. **Mycosporine glycine** can then serve as a precursor for the synthesis of other more complex MAAs.[8]



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Biosynthetic pathway of **mycosporine glycine**.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, quantification, and characterization of the antioxidant properties of **mycosporine glycine**.

Extraction and Purification of Mycosporine Glycine

This protocol is adapted for the extraction of **mycosporine glycine** from cyanobacterial or algal biomass.

a. Extraction

- Harvest fresh cell biomass by centrifugation.
- Lyophilize the biomass to obtain a dry powder.
- Suspend the dried biomass in 100% methanol (e.g., 1 g of biomass in 10 mL of methanol).

- Sonicate the suspension on ice to facilitate cell lysis and extraction.
- Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.
- Carefully collect the supernatant containing the crude MAA extract.
- Repeat the extraction process with the pellet to ensure complete recovery.
- Pool the supernatants and evaporate the methanol under reduced pressure.
- Resuspend the dried extract in a minimal volume of ultrapure water for further purification.

b. Purification by Reversed-Phase Chromatography

- Prepare a reversed-phase chromatography column (e.g., C18).
- Equilibrate the column with a suitable mobile phase (e.g., 0.1% acetic acid in water).
- Load the aqueous extract onto the column.
- Elute with a gradient of methanol in 0.1% acetic acid. The concentration of methanol should be gradually increased to separate compounds based on their polarity.
- Collect fractions and monitor the absorbance at 310 nm to identify fractions containing **mycosporine glycine**.
- Pool the **mycosporine glycine**-containing fractions and evaporate the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of **mycosporine glycine** can be performed using reversed-phase HPLC with UV detection.

- Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector and a C8 or C18 reversed-phase column is required.^[9]

- Mobile Phase: A common mobile phase is a mixture of water and methanol with 0.1% acetic acid.[\[8\]](#)
- Gradient Elution: A gradient elution program is typically used for optimal separation. For example, a linear gradient from 5% to 50% methanol over 30 minutes.
- Detection: Monitor the elution profile at 310 nm, the absorption maximum of **mycosporine glycine**.
- Quantification: Prepare a standard curve using purified **mycosporine glycine** of known concentrations. The concentration of **mycosporine glycine** in the samples can then be determined by comparing their peak areas to the standard curve.

Characterization of Antioxidant Activity

The antioxidant properties of **mycosporine glycine** can be assessed using various in vitro assays.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Prepare a stock solution of DPPH in methanol.
- In a 96-well plate, add different concentrations of the purified **mycosporine glycine** solution.
- Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay[\[3\]](#) [\[10\]](#)

- Prepare the ABTS radical cation (ABTS \bullet +) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[\[10\]](#)
- Dilute the ABTS \bullet solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[\[10\]](#)
- Add different concentrations of the purified **mycosporine glycine** solution to the diluted ABTS \bullet solution.
- Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[\[1\]](#)
- Measure the absorbance at 734 nm.[\[10\]](#)
- The scavenging activity is calculated using the same formula as for the DPPH assay.

Conclusion

Mycosporine glycine's unique chemical structure and potent UV-absorbing and antioxidant properties make it a subject of significant interest for researchers in fields ranging from natural product chemistry to drug development and cosmetics. The methodologies outlined in this guide provide a solid foundation for the extraction, characterization, and evaluation of this promising natural compound.

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